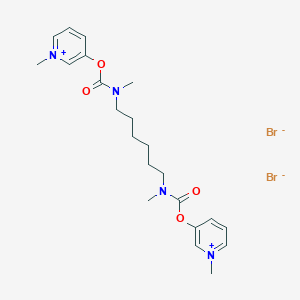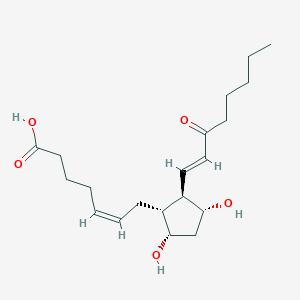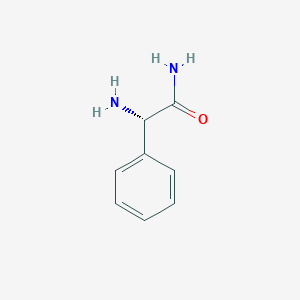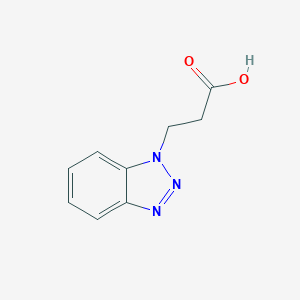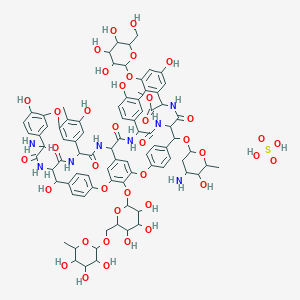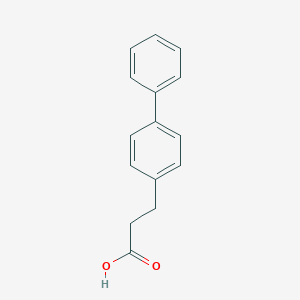
4-Phenoxy-benzenepropanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenoxy-benzenepropanal is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that is primarily used for research purposes, and its unique properties make it an ideal candidate for further investigation.
Mécanisme D'action
The mechanism of action of 4-Phenoxy-benzenepropanal is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and receptors in the body. This property makes it an attractive target for further investigation as a potential therapeutic agent.
Effets Biochimiques Et Physiologiques
Studies have shown that 4-Phenoxy-benzenepropanal has a range of biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and antitumor properties. It has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-Phenoxy-benzenepropanal is its versatility in laboratory experiments. It can be used as a starting material for the synthesis of other compounds, and its unique properties make it an ideal candidate for further investigation. However, its limitations include its potential toxicity and the need for specialized equipment and techniques for its synthesis and purification.
Orientations Futures
There are several future directions for research on 4-Phenoxy-benzenepropanal. One area of interest is its potential use in the development of novel drugs for the treatment of various diseases. Another area of investigation is its potential use in the development of new materials, such as polymers and nanoparticles. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of 4-Phenoxy-benzenepropanal involves several steps, including the reaction of benzaldehyde with 4-hydroxypropiophenone, followed by the addition of sodium hydroxide and hydrochloric acid. The resulting compound is then purified using various techniques, such as column chromatography and recrystallization.
Applications De Recherche Scientifique
4-Phenoxy-benzenepropanal has been extensively studied for its potential applications in scientific research. One of its primary uses is as a starting material for the synthesis of other compounds. It has also been investigated for its potential use as a building block for the development of novel drugs.
Propriétés
Numéro CAS |
54954-44-8 |
|---|---|
Nom du produit |
4-Phenoxy-benzenepropanal |
Formule moléculaire |
C15H14O2 |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
3-(4-phenoxyphenyl)propanal |
InChI |
InChI=1S/C15H14O2/c16-12-4-5-13-8-10-15(11-9-13)17-14-6-2-1-3-7-14/h1-3,6-12H,4-5H2 |
Clé InChI |
YWWSTWLNICEXHR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CCC=O |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CCC=O |
Synonymes |
3-(4-Phenoxyphenyl)propanal_x000B_ |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



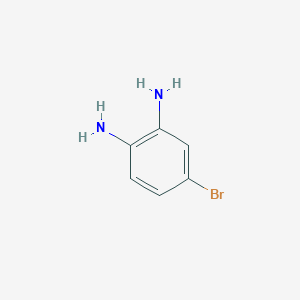
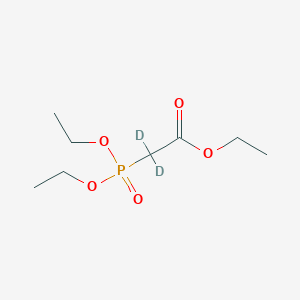
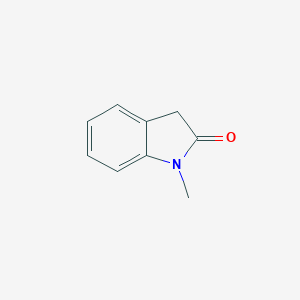
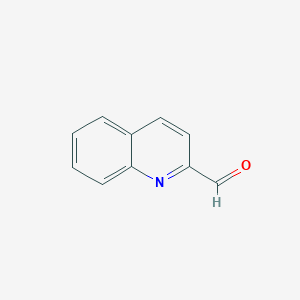
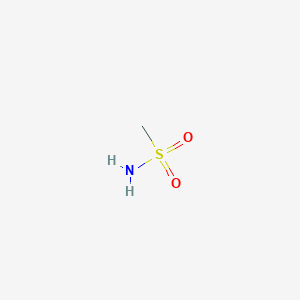
![3-Chloro-6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene](/img/structure/B31653.png)
![3-Bromo-6-methoxy-2-(4-methoxyphenyl)-benzo[b]thiophene](/img/structure/B31655.png)
